molecular formula C11H10N4O4 B11580710 2-[(6-Nitroquinolin-8-yl)oxy]acetohydrazide

2-[(6-Nitroquinolin-8-yl)oxy]acetohydrazide

Cat. No.: B11580710
M. Wt: 262.22 g/mol
InChI Key: HGYUNTJOWCSMJU-UHFFFAOYSA-N
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Description

2-[(6-Nitroquinolin-8-yl)oxy]acetohydrazide is a hydrazide derivative containing a quinoline moiety. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of the nitro group and the quinoline ring in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-Nitroquinolin-8-yl)oxy]acetohydrazide typically involves the esterification of substituted quinolin-8-ol with ethyl chloroacetate in the presence of potassium carbonate under reflux conditions. The reaction mixture is then cooled, filtered, and the solvent is evaporated. The resulting product is further reacted with hydrazine hydrate to yield the desired hydrazide derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(6-Nitroquinolin-8-yl)oxy]acetohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogenation catalysts or reducing agents like tin(II) chloride.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used.

    Complexation: Metal salts like copper(II) sulfate or zinc(II) chloride are employed.

Major Products

Scientific Research Applications

2-[(6-Nitroquinolin-8-yl)oxy]acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(6-Nitroquinolin-8-yl)oxy]acetohydrazide involves its interaction with metal ions and biological targets. The compound can chelate metal ions, disrupting their function in biological systems. Additionally, the nitro group can undergo reduction, leading to the formation of reactive intermediates that can interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(6-Nitroquinolin-8-yl)oxy]acetohydrazide is unique due to the presence of the nitro group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in forming metal complexes and exploring its bioactive potential.

Properties

Molecular Formula

C11H10N4O4

Molecular Weight

262.22 g/mol

IUPAC Name

2-(6-nitroquinolin-8-yl)oxyacetohydrazide

InChI

InChI=1S/C11H10N4O4/c12-14-10(16)6-19-9-5-8(15(17)18)4-7-2-1-3-13-11(7)9/h1-5H,6,12H2,(H,14,16)

InChI Key

HGYUNTJOWCSMJU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=CC(=C2N=C1)OCC(=O)NN)[N+](=O)[O-]

Origin of Product

United States

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